![molecular formula C19H16N2OS B5557303 5,6-dimethyl-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5557303.png)

5,6-dimethyl-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

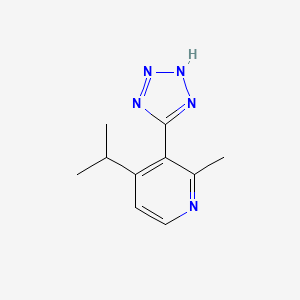

The compound “5,6-dimethyl-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a derivative of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are known for their wide range of pharmacological activities, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, and antioxidant properties . They have also been used as intermediates in the synthesis of GABAB receptor modulators, which are potentially useful for the treatment of central nervous system disorders .

Synthesis Analysis

The synthesis of substituted thieno[2,3-d]pyrimidine-4-carboxylic acids, which are similar to the requested compound, has been achieved through Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method has been reported to yield the desired compounds in 63–71% yields . The synthesized compounds were further used to obtain amides suitable for liquid-phase combinatorial synthesis .Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-d]pyrimidines typically involve the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Other methods include the use of 2-nitrothiophenes as the starting compounds for the preparation of esters of target acids by reducing their 1-N-oxides with phosphorus trichloride .科学的研究の応用

Synthesis and Chemical Reactivity

The chemical compound 5,6-dimethyl-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one is part of a broader class of compounds with significant interest in medicinal chemistry due to their pharmacological potential. Research has focused on synthesizing various derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones, exploring their chemical reactivity, and evaluating their potential applications in drug development.

Synthesis of Thienopyrimidinone Derivatives

A method for synthesizing novel thieno[2,3-d]pyrimidin-4(3H)-ones involves reacting amino-substituted thienopyrimidinones with different aldehydes and ketones. This process yields compounds with varied analgesic, anti-inflammatory, and antimicrobial activities. The specific compound may serve as a precursor or analog within this synthetic pathway, indicating its role in generating pharmacologically active molecules (Alagarsamy et al., 2007).

Catalytic Synthesis

A greener approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, including derivatives similar to the compound , has been reported. This involves a catalytic four-component reaction that simplifies the synthesis process and reduces environmental impact, highlighting the compound's relevance in sustainable chemical synthesis (Shi et al., 2018).

Antimicrobial Activity

Derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have shown promising antimicrobial activity against pathogens like Staphylococcus aureus. This suggests that the compound , by virtue of its structural class, may also possess or contribute to significant antimicrobial properties, useful in designing new antibacterial agents (Sirakanyan et al., 2015).

将来の方向性

The future directions for research on “5,6-dimethyl-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one” and similar compounds could include further exploration of their pharmacological activities and potential applications in medicine . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

特性

IUPAC Name |

5,6-dimethyl-3-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS/c1-12-13(2)23-18-17(12)19(22)21(11-20-18)10-15-8-5-7-14-6-3-4-9-16(14)15/h3-9,11H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKASWCTNCBLSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=CC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-1-[4-methyl-5-(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5557220.png)

![2-{4-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5557223.png)

![3-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5557234.png)

![ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5557241.png)

![5-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5557269.png)

![N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5557279.png)

![4-[(sec-butylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5557281.png)

![N-[2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5557284.png)

![4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5557287.png)

![methyl 3-[(2,4-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5557300.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine](/img/structure/B5557315.png)